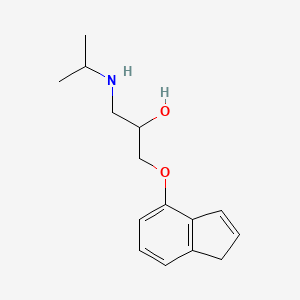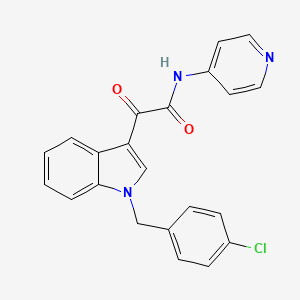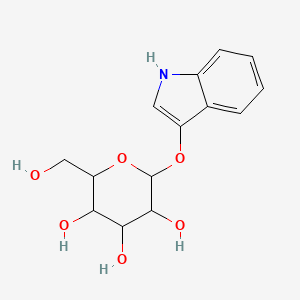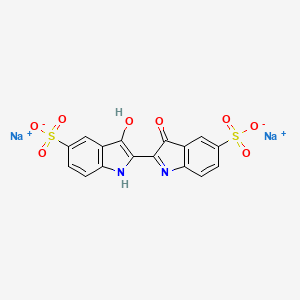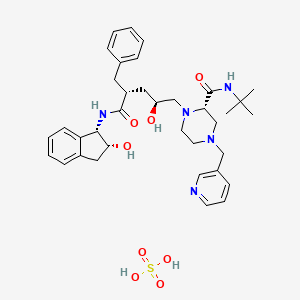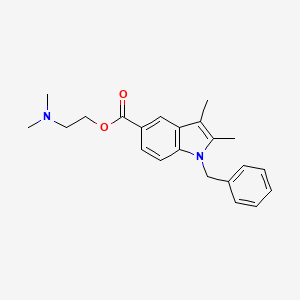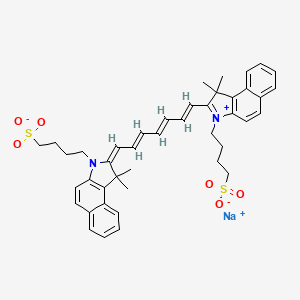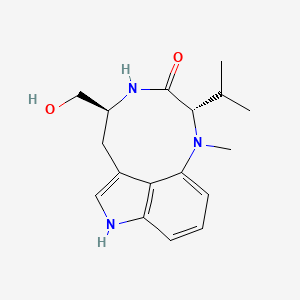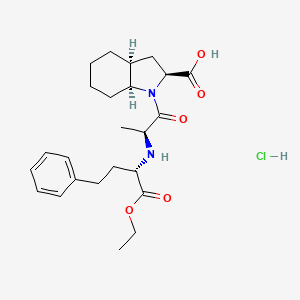
Ingenolmebutat
Übersicht
Beschreibung
Ingenol mebutate is a diterpene ester derived from the sap of the plant Euphorbia peplusIt is primarily known for its use in the topical treatment of actinic keratosis, a condition characterized by rough, scaly patches on the skin caused by excessive sun exposure . Ingenol mebutate induces apoptosis (programmed cell death) in dysplastic cells, making it an effective therapeutic agent .
Wissenschaftliche Forschungsanwendungen
Ingenol mebutate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying diterpene esters and their reactions.
Biology: Investigated for its role in cell signaling and apoptosis.
Medicine: Primarily used in dermatology for treating actinic keratosis.
Industry: Used in the development of new therapeutic agents and skincare products.
Wirkmechanismus
Ingenol mebutate exerts its effects through a dual mechanism:
Induction of Apoptosis: It rapidly induces necrosis in dysplastic cells, leading to cell death.
Immunostimulatory Effects: It activates protein kinase C (PKC), leading to the recruitment of neutrophils and an immune response against the treated area.
Molecular Targets and Pathways:
Protein Kinase C (PKC): Ingenol mebutate activates various isoforms of PKC, including PKC-α, PKC-β, PKC-γ, PKC-δ, and PKC-ε.
Apoptosis Pathways: It triggers apoptosis through both intrinsic and extrinsic pathways.
Safety and Hazards
Ingenol mebutate can cause irritation at the application site, which is very common . The various types of irritation include redness, scaling, crusting, pain, severe itching, and sometimes infection . Additional possible side effects include eye irritation, such as periorbital edema, headaches, and nasopharyngitis .
Zukünftige Richtungen
Ingenol mebutate has been shown to be effective against pancreatic cancer cell lines . It may have an efficacy comparable to that of existing pancreatic cancer therapeutic agents on the less drug-sensitive Panc-1 cell line and the immune-related molecule STING plays a role in the mechanism of action of ingenol mebutate .
Biochemische Analyse
Biochemical Properties
Ingenol mebutate is a selective small molecule activator of protein kinase C (PKC) extracted from the plant Euphorbia peplus . It interacts with PKC, leading to the activation of the Ras/Raf/MAPK and p38 pathways, and the inhibition of AKT/PKB . It also downregulates the expression and activity of PKC-alpha .
Cellular Effects
Ingenol mebutate has been shown to have various effects on cells. It induces rapid cellular necrosis and a neutrophil-mediated form of antibody-dependent cellular cytotoxicity (ADCC) . It also has potent anti-leukemic effects, inducing apoptosis in myeloid leukemia cell lines and primary AML cells at nanomolar concentrations .
Molecular Mechanism
It is presumed to involve primary necrosis followed by neutrophil-mediated inflammation and antibody-dependent cell death of residual disease cells . Additionally, ingenol mebutate has been shown to be an effective activator of PKC-delta and PKC-delta translocation into nucleus and membranes .
Temporal Effects in Laboratory Settings
It has been observed that ingenol mebutate destroys epidermal cells within hours and induces production of antibodies .
Metabolic Pathways
Ingenol mebutate undergoes various metabolic pathways in the body. Hydroxylation, oxygenation, sulfonation, and glucuronidation were identified as the predominant metabolic pathways of ingenol mebutate in rat .
Transport and Distribution
Ingenol mebutate is transported via P-glycoprotein, through the epidermis to the subcutis, with no detectable systemic absorption .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ingenol mebutate can be synthesized through a multi-step process involving the extraction of ingenol from Euphorbia peplus followed by esterification with methylene butanoate. The synthetic route typically involves:
Extraction: Ingenol is extracted from the plant sap using solvents like methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques.
Esterification: Ingenol is reacted with methylene butanoate under acidic conditions to form ingenol mebutate.
Industrial Production Methods: Industrial production of ingenol mebutate follows similar steps but on a larger scale. The process involves:
Cultivation: Large-scale cultivation of .
Extraction and Purification: Using industrial-scale extraction and purification methods.
Chemical Synthesis: Large-scale esterification reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ingenol mebutate undergoes various chemical reactions, including:
Oxidation: Ingenol mebutate can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ester group.
Substitution: Substitution reactions can occur at the ester group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of ingenol mebutate.
Reduction Products: Reduced forms of ingenol mebutate with modified ester groups.
Substitution Products: Ingenol derivatives with substituted ester groups.
Vergleich Mit ähnlichen Verbindungen
Ingenol mebutate is unique among diterpene esters due to its dual mechanism of action and its effectiveness in treating actinic keratosis. Similar compounds include:
Ingenol: The parent compound from which ingenol mebutate is derived.
Phorbol Esters: Another class of diterpene esters that also activate PKC but have different biological effects.
Imiquimod: A topical agent used for actinic keratosis that works through immune modulation but does not induce apoptosis as ingenol mebutate does.
Ingenol mebutate stands out due to its rapid action and dual mechanism, making it a valuable compound in both research and clinical settings.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ingenol mebutate involves multiple steps starting from readily available starting materials. The key steps involve the protection of hydroxyl groups, formation of a cyclic ether, and selective oxidation of the double bond. The final step involves the esterification of the carboxylic acid with the appropriate alcohol.", "Starting Materials": [ "4-hydroxybenzoic acid", "3-methyl-1-butanol", "p-toluenesulfonic acid", "sodium hydroxide", "sodium bicarbonate", "2,3-dimethyl-1,3-butadiene", "methyltrioxorhenium", "manganese dioxide", "magnesium sulfate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Protection of the hydroxyl groups of 4-hydroxybenzoic acid using p-toluenesulfonic acid and 3-methyl-1-butanol to form the corresponding ester", "Conversion of the ester to the corresponding acid using sodium hydroxide and sodium bicarbonate", "Formation of a cyclic ether by reacting the acid with 2,3-dimethyl-1,3-butadiene in the presence of methyltrioxorhenium as a catalyst", "Selective oxidation of the double bond using manganese dioxide to form the corresponding aldehyde", "Reduction of the aldehyde to the corresponding alcohol using magnesium sulfate and sodium borohydride", "Esterification of the carboxylic acid with 3-methyl-1-butanol using ethyl acetate and methanol in the presence of p-toluenesulfonic acid as a catalyst", "Purification of the final product using water and ethyl acetate" ] } | |
CAS-Nummer |
75567-37-2 |
Molekularformel |
C25H34O6 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H34O6/c1-7-12(2)22(29)31-21-13(3)10-24-14(4)8-17-18(23(17,5)6)16(20(24)28)9-15(11-26)19(27)25(21,24)30/h7,9-10,14,16-19,21,26-27,30H,8,11H2,1-6H3/b12-7+/t14-,16-,17-,18+,19-,21+,24+,25+/m1/s1 |
InChI-Schlüssel |
VDJHFHXMUKFKET-RIQGJYSHSA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C |
SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C |
Aussehen |
Solid powder |
Color/Form |
White to pale yellow crystalline powder |
Andere CAS-Nummern |
75567-37-2 |
Piktogramme |
Corrosive; Acute Toxic; Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
Stable under recommended storage conditions. |
Löslichkeit |
In water, 4.299 mg/L at 25 °C (est) |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-ingenol angelate 3-ingenyl angelate ingenol mebutate PEP 005 PEP-005 PEP005 picato |
Dampfdruck |
3.17X10-15 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




